1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine
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Overview
Description
Synthesis Analysis
The synthesis of imidazo[4,5-b]pyridines, including 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine, can be efficiently achieved using palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles. This method allows for quick access to products with substitution at N1 and C2, demonstrating its utility in the synthesis of complex heterocycles like 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine (Rosenberg et al., 2012).
Molecular Structure Analysis
The crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives provide insight into the molecular structure of compounds closely related to 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine. These analyses reveal the inclination of substituent rings to the mean planes of the imidazole rings, offering a deeper understanding of the compound's three-dimensional structure and how it may interact with biological targets (Dhanalakshmi et al., 2018).
Chemical Reactions and Properties
The compound's chemical reactivity is highlighted by its involvement in cross-coupling reactions, such as the Buchwald and Suzuki couplings, which provide new synthetic routes to various heterocyclic amines. These reactions underscore the versatility of 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine as a precursor for synthesizing mutagenic heterocyclic amines (Sajith et al., 2013).
Physical Properties Analysis
While specific studies focusing solely on the physical properties of 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine were not identified, the general physical properties of imidazo[4,5-b]pyridines can be inferred based on their molecular structure. These compounds typically exhibit moderate solubility in common organic solvents and may have variable melting points depending on the nature of their substitution patterns.
Chemical Properties Analysis
The chemical properties of 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine include its ability to undergo various functional group transformations, such as oxidation, halogenation, and amination. These transformations are crucial for the further derivatization of the compound into more complex molecules with potential biological activities (Bukowski & Janowiec, 1996).
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine has been synthesized through palladium-catalyzed amide coupling reactions, providing access to products with substitutions at N1 and C2. This method facilitates the synthesis of complex structures including natural products and mutagens (Rosenberg, Zhao, & Clark, 2012).
Molecular Structure and Vibrational Spectra : The molecular structure and vibrational spectra of 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine and its derivatives have been studied using density functional theory. These studies have provided insights into the compound’s structural characteristics and energy levels (Lorenc et al., 2008).
Synthetic Pathways and Derivatives
Modified Synthetic Approaches : Research has developed optimized palladium-catalyzed Buchwald cross-coupling methods to synthesize heterocyclic food mutagens like PHIP and DMIP from 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine. These methods highlight efficient catalytic systems for introducing various groups on the heterocyclic core (Sajith et al., 2013).
Transition-Metal-Catalyzed Arylation : Research has explored the transition-metal-catalyzed arylation of 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine (1-deazapurines), emphasizing the synthesis of these compounds from 5-aminoimidazoles. This process highlights the importance of this compound in complex chemical reactions (Iaroshenko et al., 2012).
Applications in Drug Development and Synthesis
Imidazo[4,5-b]pyridine Derivatives : The compound has been used to synthesize new imidazo[4,5-b]pyridine derivatives, which were evaluated for their tuberculostatic activity. This highlights the potential application of the compound in the development of new pharmaceuticals (Bukowski et al., 2012).
Potential in Mutagenic Potency Analysis : Studies have synthesized derivatives of 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine and evaluated their mutagenic potency using the Ames test. This research is significant in understanding the mutagenic properties of heterocyclic amines (Chrisman, Tanga, & Knize, 2008).
Safety And Hazards
properties
IUPAC Name |
1-methylimidazo[4,5-b]pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-11-5-3-2-4-9-6(5)10-7(11)8/h2-4H,1H3,(H2,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQKHZOGAWOVTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=CC=C2)N=C1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine |
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